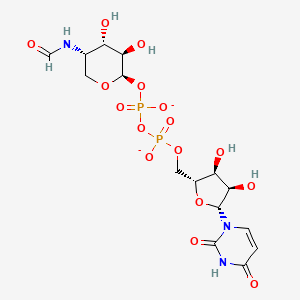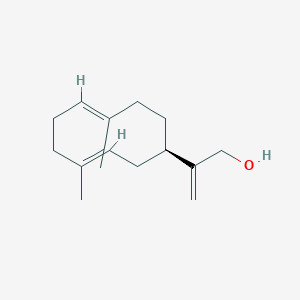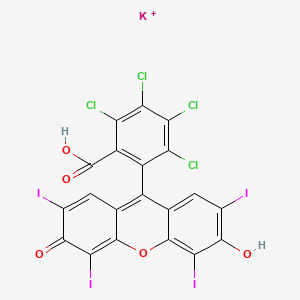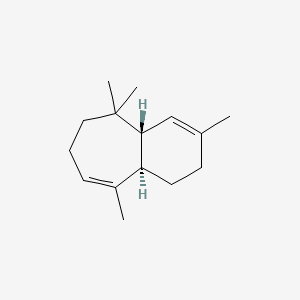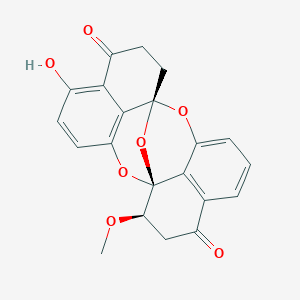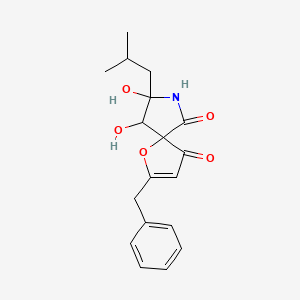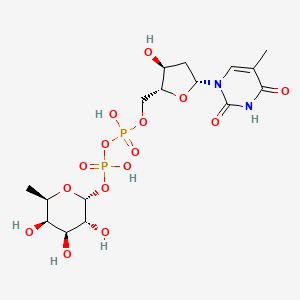
4-(Phosphooxymethyl)-2-furancarboxaldehyde(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(phosphooxymethyl)-2-furancarboxaldehyde(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of 5-(phosphooxymethyl)-2-furancarboxaldehyde; major species at pH 7.3. It is a conjugate base of a 4-(phosphooxymethyl)-2-furancarboxaldehyde.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Compound Formation
- 4-(Phosphooxymethyl)-2-furancarboxaldehyde is involved in the formation of novel compounds through reactions with other organic molecules. For instance, its reaction with 4-hydroxy-5-methyl-3(2H)-furanone in acetic acid/piperidine leads to the formation of compounds like 2-(2-furanylmethylene)-4-hydroxy-5-methyl-3(2H)-furanone and others. This reaction is part of a broader study on low molecular weight colored compounds from the Maillard reaction (Ravagli et al., 1999).
Food Science and Heat Treatment Analysis
- In food science, the compound plays a significant role in studying thermal damage and quality deterioration in food products. For instance, the kinetics of 5-hydroxymethyl-2-furancarboxaldehyde formation were studied in blood orange juice to understand juice deterioration (Arena et al., 2001).
Enzymatic Synthesis Mechanism
- A study on the enzymatic synthesis of 4-(Hydroxymethyl)-2- furancarboxaldehyde-phosphate from glyceraldehyde-3-phosphate provides insights into its biosynthetic pathway and enzymatic mechanism. This research is critical for understanding biochemical processes in organisms like Methanocaldococcus jannaschii (Wang et al., 2015).
Sugar Stability and Degradation
- The compound is also used to study the stability of sugars like glucose and fructose under different pH conditions. Its formation as a byproduct in these reactions provides valuable information on sugar degradation and stability (Shallenberger, 1983).
Catalytic Reactions in Chemistry
- In chemistry, this compound is involved in catalytic reactions. For example, the hydrogenation of 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furans in various solvents using catalysts like Ru(OH)x/ZrO2 illustrates its potential in chemical synthesis (Han et al., 2016).
Biorefining and Industrial Applications
- It also finds applications in biorefining, especially in the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural. These compounds are crucial intermediates in the chemical industry (Karinen et al., 2011).
Propiedades
Nombre del producto |
4-(Phosphooxymethyl)-2-furancarboxaldehyde(2-) |
|---|---|
Fórmula molecular |
C6H5O6P-2 |
Peso molecular |
204.07 g/mol |
Nombre IUPAC |
(5-formylfuran-3-yl)methyl phosphate |
InChI |
InChI=1S/C6H7O6P/c7-2-6-1-5(3-11-6)4-12-13(8,9)10/h1-3H,4H2,(H2,8,9,10)/p-2 |
Clave InChI |
XUMMAWMKFFMZAH-UHFFFAOYSA-L |
SMILES canónico |
C1=C(OC=C1COP(=O)([O-])[O-])C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



